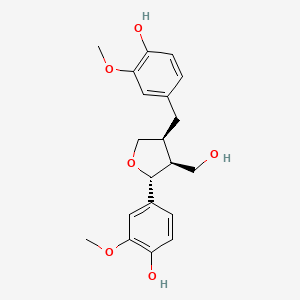

(-)-Lariciresinol

Übersicht

Beschreibung

Synthesis Analysis

The stereoselective synthesis of all stereoisomers of lariciresinol has been studied to examine the effect of stereochemistry on plant growth, where configuration at benzylic positions was achieved through intramolecular etherification processes. The synthesis of (-)-Lariciresinol from hydroxymatairesinol represents a method for obtaining this compound in optically pure form, illustrating the compound's accessibility for further studies (Nishiwaki, Kumamoto, Shuto, & Yamauchi, 2011).

Molecular Structure Analysis

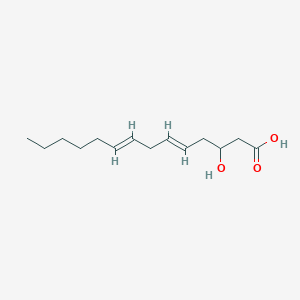

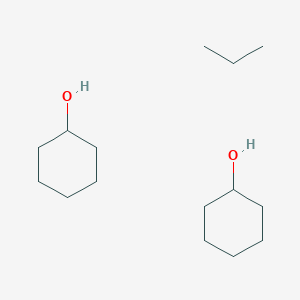

The molecular structure of (-)-lariciresinol includes a characteristic dibenzylbutane skeleton found in lignans, with hydroxyl groups that contribute to its biological activity. The configuration of these functional groups significantly affects its biological function and interaction with biological targets. The crystal structure analysis of related enzymes, such as pinoresinol-lariciresinol reductases, provides insight into the molecular mechanisms underlying the substrate specificity, which is crucial for the biosynthesis of (-)-lariciresinol and its structural diversity (Xiao et al., 2020).

Chemical Reactions and Properties

(-)-Lariciresinol participates in various biological pathways, including its role in apoptosis induction in cancer cells through the mitochondrial-mediated apoptosis pathway, as well as its involvement in antifungal activity by disrupting fungal plasma membranes. These functions are attributed to its chemical structure, which interacts with cellular components to modulate biological processes (Ma et al., 2018), (Hwang et al., 2011).

Physical Properties Analysis

The physical properties of (-)-lariciresinol, including solubility, melting point, and optical rotation, are crucial for its extraction, purification, and formulation in pharmacological applications. These properties are influenced by the lignan's stereochemistry and functional groups, affecting its interaction with solvents and biological matrices.

Chemical Properties Analysis

The chemical properties of (-)-lariciresinol, such as reactivity towards acids, bases, and oxidizing agents, determine its stability and biological efficacy. Its antioxidant and anti-inflammatory activities are attributed to the presence of phenolic groups, which can undergo redox reactions and scavenge free radicals. The compound's ability to inhibit α-glucosidase and modulate insulin signaling showcases its potential for therapeutic applications in diabetes management (Alam et al., 2022).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Apoptosis Induction in Liver Cancer Cells : (-)-Lariciresinol has been shown to induce apoptosis in HepG2 liver cancer cells through the mitochondrial-mediated apoptosis pathway (Ma et al., 2018). This suggests its potential as a therapeutic agent for liver cancer.

Proteomic Analysis in HepG2 Cells : A study on the effects of (-)-Lariciresinol on human HepG2 cells discovered changes in proteins related to cell proliferation, metabolism, and apoptosis. This further supports its role in cancer treatment, potentially through the ubiquitin-proteasome pathway (Ma et al., 2016).

Breast Cancer Inhibition : Dietary (-)-Lariciresinol has been found to attenuate mammary tumor growth in both human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats (Saarinen et al., 2008).

Antimicrobial and Antifungal Properties

Antifungal Activity : (-)-Lariciresinol exhibits potent antifungal properties against various pathogenic fungal strains. It disrupts fungal plasma membranes, indicating its potential as an antifungal agent for treating human fungal infections (Hwang et al., 2011).

Bacterial Growth Inhibition : (+)-Lariciresinol has shown efficacy in controlling the growth of Staphylococcus aureus and Escherichia coli O157:H7, highlighting its antibacterial potential (Bajpai et al., 2017).

Antioxidant and Anti-Diabetic Activities

Anti-Diabetic Activity : Lariciresinol has been found to display anti-diabetic activity through inhibition of α-glucosidase and enhancement of insulin signaling. It has shown potential usefulness in managing and preventing diabetes by improving glucose homeostasis (Alam et al., 2022).

Antioxidant Efficacy : (+)-Lariciresinol demonstrates potent antioxidative activity, decreasing ROS generation in cells and increasing the transcriptional and translational levels of antioxidant enzymes. This indicates its potential as a natural antioxidant (Bajpai et al., 2017).

Eigenschaften

IUPAC Name |

4-[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCIKYXNYCMHY-SXGZJXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Lariciresinol | |

CAS RN |

83327-19-9 | |

| Record name | (-)-Lariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83327-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate](/img/structure/B1260032.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)

![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)

![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenol](/img/structure/B1260048.png)

![[(4E,6E,8E)-3-hydroxy-2-methyl-1-[3-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)butyl]deca-4,6,8-trienyl] dihydrogen phosphate](/img/structure/B1260052.png)